molecular formula C11H12N4O2 B14215412 (2,1,3-Benzoxadiazol-5-yl)(piperazin-1-yl)methanone CAS No. 830331-57-2

(2,1,3-Benzoxadiazol-5-yl)(piperazin-1-yl)methanone

Cat. No.: B14215412
CAS No.: 830331-57-2
M. Wt: 232.24 g/mol
InChI Key: YMLGIHOJYFNUFT-UHFFFAOYSA-N
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Description

(2,1,3-Benzoxadiazol-5-yl)(piperazin-1-yl)methanone is a chemical compound that features a benzoxadiazole ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,1,3-Benzoxadiazol-5-yl)(piperazin-1-yl)methanone typically involves the reaction of 2,1,3-benzoxadiazole derivatives with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoxadiazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the benzoxadiazole ring.

Scientific Research Applications

(2,1,3-Benzoxadiazol-5-yl)(piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2,1,3-Benzoxadiazol-5-yl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with biological molecules, potentially disrupting their normal function. The piperazine moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

  • (2,1,3-Benzoxadiazol-4-yl)(piperazin-1-yl)methanone
  • (2,1,3-Benzoxadiazol-6-yl)(piperazin-1-yl)methanone

Comparison: While these compounds share a similar core structure, the position of the benzoxadiazole ring substitution can significantly impact their chemical properties and biological activities. (2,1,3-Benzoxadiazol-5-yl)(piperazin-1-yl)methanone is unique due to its specific substitution pattern, which may confer distinct reactivity and interaction profiles compared to its analogs.

Properties

CAS No.

830331-57-2

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

2,1,3-benzoxadiazol-5-yl(piperazin-1-yl)methanone

InChI

InChI=1S/C11H12N4O2/c16-11(15-5-3-12-4-6-15)8-1-2-9-10(7-8)14-17-13-9/h1-2,7,12H,3-6H2

InChI Key

YMLGIHOJYFNUFT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=NON=C3C=C2

Origin of Product

United States

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